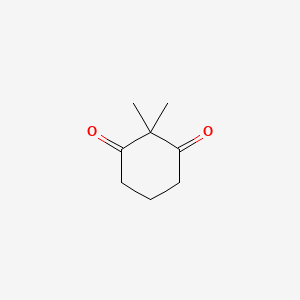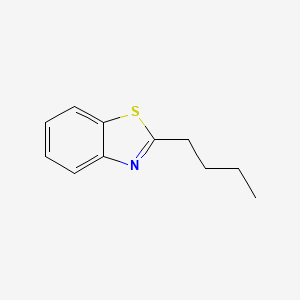
3,5-Dichlorophenylhydrazine
Overview
Description
3,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2 . It is used as a building block for the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, which are used as anti-leukemic agents .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6Cl2N2 . The compound has a molecular weight of 177.03 g/mol .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
- Application : 3,5-Dichlorophenylhydrazine has been used in the synthesis of new heterocyclic compounds. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of butanoic acid, which further reacted with hydrazines to produce pyridazinone derivatives. These derivatives were then utilized to prepare corresponding dithio derivatives. Some of these compounds showed antimicrobial and antifungal activities (Sayed et al., 2003).
Ecotoxicological Bioassay
- Application : The compound has been used in rapid ecotoxicological bioassays. For example, its effects on the growth of the green alga Pseudokirchneriella subcapitata were studied and correlated with algal growth inhibition in standard tests (Katsumata et al., 2006).
Synthesis of Pharmaceutical Intermediates
- Application : this compound is key in the synthesis of pharmaceutical intermediates. For example, 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one was prepared from 3,4-dichloroanilin, indicating its role in the production of complex organic molecules (Li Wei-guo, 2012).
Anticonvulsant and Muscle Relaxant Activities
- Application : Compounds synthesized using this compound have been evaluated for their anticonvulsant activity and muscle relaxant activity. This shows the potential of derivatives in the development of new pharmaceuticals (Sharma et al., 2013).
Synthesis of Fungicidal Agents
- Application : Derivatives of this compound have been synthesized and evaluated for their fungicidal activity. These studies suggest its utility in developing agricultural chemicals (Xin et al., 2007).
Synthesis of Anti-Inflammatory Agents
- Application : Research has been conducted on synthesizing 2-pyrazoline analogues using this compound, which showed potential as anti-inflammatory agents. This illustrates its relevance in medicinal chemistry (Lokeshwari et al., 2017).
Safety and Hazards
3,5-Dichlorophenylhydrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(3,5-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOCIFROLPHOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344930 | |
| Record name | 3,5-Dichlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-56-1 | |
| Record name | 3,5-Dichlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dichlorophenylhydrazine interact with the GABAA receptor and what are the potential downstream effects?
A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that this compound exhibits a strong binding affinity for the GABAA receptor [, ]. This interaction is of particular interest because the GABAA receptor is a key player in the central nervous system, responsible for mediating inhibitory neurotransmission. Compounds that enhance GABAA receptor activity, like the commonly prescribed drug Diazepam, often exhibit anticonvulsant, anxiolytic, and sedative effects. The high binding energy observed for this compound in silico suggests it may possess similar therapeutic properties [].
Q2: Could you elaborate on the binding energy findings from the in silico studies?
A: Researchers utilized molecular docking programs, specifically PatchDock and AutoDockVina, to predict the binding modes and energies of this compound and other compounds identified in Combretum micranthum leaf extract with the GABAA receptor []. The binding energy, expressed in kcal/mol, provides an indication of the strength of the interaction between the compound and the receptor. The study revealed a remarkably high binding energy for this compound, reaching -193.85 kcal/mol with PatchDock and -5.6 kcal/mol with AutoDockVina []. This binding energy is comparable to that of Diazepam, which exhibited -200.68 kcal/mol and -6.1 kcal/mol with the respective programs []. The close similarity in binding energies suggests that this compound may possess comparable pharmacological activity to Diazepam.
Q3: Beyond GABAA receptor interaction, are there other potential applications for this compound?
A: Yes, this compound serves as a critical building block in synthesizing a diverse range of chemical compounds. For example, it plays a key role in creating novel chalcone and pyrazoline derivatives, which have shown promising anticancer activity in vitro []. These derivatives target the human thymidylate synthase enzyme, a crucial enzyme in DNA synthesis and a validated target for anticancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)








